Benzofuran-3,6-diol

Fragment-based drug design Scaffold rigidity Conformational entropy

Researchers sourcing rigid, low-MW fragments for crystallographic campaigns often face limited scaffold diversity. Benzofuran-3,6-diol (MW 150.13 Da, TPSA 53.6 Ų) addresses this need as a planar, aromatic diol with zero rotatable bonds, ideal for fragment-screening libraries targeting aromatic-rich binding pockets. Key procurement considerations: • Validated core for CDK5/p25 inhibitor diacetate prodrugs in ER+ breast cancer models • Enables scaffold-hopping studies when paired with its 2,3-dihydro analogue to probe furan ring oxidation state effects • Serves as a versatile starting material for natural-product-like library synthesis via selective O-functionalization

Molecular Formula C8H6O3
Molecular Weight 150.13 g/mol
CAS No. 572916-04-2
Cat. No. B12883238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuran-3,6-diol
CAS572916-04-2
Molecular FormulaC8H6O3
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)OC=C2O
InChIInChI=1S/C8H6O3/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4,9-10H
InChIKeyNCXTXUZQHUMZPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzofuran-3,6-diol: Structural and Physicochemical Profile


Benzofuran-3,6-diol (1-benzofuran-3,6-diol; CAS 572916-04-2) is a planar aromatic heterocycle with the molecular formula C8H6O3 and an exact mass of 150.0317 g/mol, bearing hydroxyl substituents at the 3- and 6-positions of the benzofuran core [1]. The computed topological polar surface area (TPSA) is 53.6 Ų, with two hydrogen bond donors, three hydrogen bond acceptors, and zero rotatable bonds, indicating a rigid, moderately polar scaffold [1]. This compound is catalogued as a research chemical with typical commercial purity of 95% . In the absence of direct, published head-to-head biological profiling for the isolated diol, the relevant comparator space includes structurally proximal scaffolds such as benzofuran-2,3-diol (dihydroxybenzofuran; CAS 163463-62-5), the reduced analogue 2,3-dihydro-1-benzofuran-3,6-diol (CAS 1020947-92-5), and the diacetylated prodrug form 2-(benzo[d][1,3]dioxol-5-yl)benzofuran-3,6-diyl diacetate, which has been evaluated as a CDK5/p25 inhibitor and partial anti-estrogen [2].

Rigid aromatic fragment for fragment-based screening libraries
Parent scaffold for CDK5/p25 prodrug derivatization studies
Scaffold-hopping and natural-product-like library synthesis

Benzofuran-3,6-diol: Evidence Gap for Generic Substitution


Benzofuran-3,6-diol cannot be considered interchangeable with in-class dihydroxybenzofuran congeners because even subtle positional isomerism (e.g., 3,6- vs. 2,3-diol) or oxidation state changes (aromatic vs. 2,3-dihydro) can fundamentally alter hydrogen-bonding geometry, redox potential, and target engagement. Critically, a systematic search of PubMed, BindingDB, ChEMBL, and the patent literature reveals that the isolated benzofuran-3,6-diol scaffold has not been the subject of any published quantitative structure–activity relationship (QSAR) study, enzyme inhibition panel, or cell-based potency screen that would permit direct potency, selectivity, or pharmacokinetic comparisons with its closest analogs [1]. Available biological data exist exclusively for O-acylated prodrug derivatives evaluated in a CDK5/p25 anti-estrogen context [2], and for structurally distinct benzofuran-2,3-diol, which has documented antibacterial activity against Gram-positive organisms [3]. Therefore, any assertion of functional equivalence or superiority among benzofuran diol positional isomers is unsupported by public-domain evidence.

Positional Isomer Risk
3,6- vs. 2,3-diol isomerism may alter hydrogen-bond geometry and target recognition.
Oxidation State Risk
Aromatic vs. dihydro core may shift electronic properties and binding profile.
Prodrug/Parent Gap
Biological data exist only for diacetate prodrugs; free diol activity is uncharacterized.

Benzofuran-3,6-diol: Quantitative Differentiation Evidence


Conformational Restriction vs. Dihydro Analogue

Benzofuran-3,6-diol possesses zero rotatable bonds, a consequence of its fully aromatic benzofuran core [1]. In contrast, the 2,3-dihydro-1-benzofuran-3,6-diol analogue (CAS 1020947-92-5) contains a partially saturated dihydrofuran ring, which introduces one additional degree of conformational freedom due to the saturated C2–C3 bond . In fragment-based drug discovery, reducing the number of rotatable bonds generally correlates with improved ligand efficiency and lower entropic penalty upon target binding, provided that the pharmacophoric hydroxyl geometry is preserved [2]. This intrinsic rigidity may make benzofuran-3,6-diol a more tractable fragment hit for crystallographic soaking experiments compared to its flexible dihydro analogue.

Conformational Rigidity
Class-level inference
Target: 0 rotatable bonds (fully aromatic).
Comparator: 1 rotatable bond (dihydro analogue).
Supports fragment-library selection for crystallographic soaking.
Computed property; no experimental binding data.
Fragment-based drug design Scaffold rigidity Conformational entropy Ligand efficiency

Aromatic vs. Non-Aromatic Core Electronics

The fully aromatic nature of the benzofuran-3,6-diol core distinguishes it electronically from its 2,3-dihydro analogue. The aromatic furan oxygen in benzofuran-3,6-diol participates in a 10π-electron conjugated system, which modulates both the hydrogen-bond acceptor strength of the ring oxygen and the potential for π–π stacking interactions with aromatic protein residues [1]. In the 2,3-dihydro analogue, the furan oxygen is an isolated ether with different electron density and no aromatic character, which can alter target recognition . This electronic distinction is particularly relevant for targets where aromatic stacking or polarized hydrogen-bonding to the furan oxygen is a conserved binding feature.

Aromatic Electronics
Class-level inference
Target: Aromatic 10π benzofuran core.
Comparator: Non-aromatic dihydrofuran ring.
May affect π-stacking and heteroatom H-bond acceptor character.
Based on structural principles; no direct binding comparison.
Electronic structure Hydrogen-bond acceptor strength π-stacking Scaffold classification

CDK5/p25 Anti-Estrogen Prodrug Derivatization

Two diacetylated prodrug derivatives built on the benzofuran-3,6-diol scaffold—2-(benzo[d][1,3]dioxol-5-yl)benzofuran-3,6-diyl diacetate and 2-(3,4-diethoxyphenyl)benzofuran-3,6-diyl diacetate—have been identified as novel partial anti-estrogens that target the p25 co-activator while inhibiting CDK5 kinase activity [1]. The inhibitory properties of these prodrugs were directly compared to tamoxifen (TMX) and its active metabolite 4-hydroxytamoxifen (4-OHT) in vitro using ER+ breast cancer cell lines, including both TMX-sensitive and TMX-resistant models [1]. This is the only public-domain evidence linking a benzofuran-3,6-diol-derived chemotype to a defined molecular mechanism with a comparator reference standard.

CDK5/p25 Prodrug Activity
Cross-study comparable
Diacetate prodrugs showed inhibitory properties vs. tamoxifen/4-OHT in ER+ cell models.
Supports CDK5/p25 pathway-response interpretation and prodrug synthesis.
Exact IC50/Ki not publicly extractable; thesis-level evidence.
CDK5 inhibition Anti-estrogen p25 targeting Tamoxifen resistance Prodrug strategy

Benzofuran-3,6-diol: Validated Application Scenarios


Fragment Library: Aromatic Rigid Diol Scaffold

Benzofuran-3,6-diol is a compact (MW 150.13 Da), planar, aromatic fragment with no conformational flexibility, making it suitable for inclusion in fragment-screening libraries where low molecular weight, high ligand efficiency, and crystallographic tractability are prioritized [1]. Its computed logP of approximately 0.47 and TPSA of 53.6 Ų place it within favorable drug-like fragment space [1]. Procurement is recommended for crystallographic soaking campaigns targeting proteins with aromatic-rich binding pockets, where π-stacking with the benzofuran core and directional hydrogen-bonding via the 3-OH and 6-OH groups can be exploited.

Synthesis for CDK5/p25 Anti-Estrogen Prodrugs

The only biological application of the benzofuran-3,6-diol core documented in the peer-reviewed and thesis literature is as the parent scaffold for diacetate prodrugs that inhibit CDK5/p25 activity and exhibit partial anti-estrogen effects in ER+ breast cancer models [2]. Researchers studying CDK5-mediated tamoxifen resistance should procure benzofuran-3,6-diol as a key synthetic intermediate for preparing and optimizing the 2-arylbenzofuran-3,6-diyl diacetate series, with tamoxifen and 4-hydroxytamoxifen serving as established comparator standards.

Scaffold-Hopping: Aromatic vs. Dihydro Analogue

Because benzofuran-3,6-diol and its 2,3-dihydro analogue differ only in the oxidation state of the furan ring (aromatic vs. saturated), a paired procurement of both scaffolds enables systematic scaffold-hopping studies to evaluate the contribution of aromaticity, π-stacking, and heteroatom electronics to target binding, solubility, and metabolic stability . Such studies are valuable in lead optimization programs where the benzofuran core is a privileged structure but the optimal oxidation state has not been empirically determined.

Building Block for Benzofuran Library & Natural Product Analogs

The 3,6-dihydroxy substitution pattern is found in bioactive natural products such as 3-[[4,5-dihydroxy-2-(hydroxymethyl)phenyl]methyl]-2,3-dihydro-3,6-benzofurandiol, isolated from Caesalpinia sappan with demonstrated xanthine oxidase inhibitory and superoxide scavenging activity [3]. Benzofuran-3,6-diol can serve as a versatile starting material for the synthesis of natural-product-like libraries through selective O-alkylation, O-acylation, or oxidative coupling at the 3- and 6-positions, although the biological activity of the resulting derivatives must be independently established.

Application
Selection Property
Validation Focus
Fragment-based screening
Rigid aromatic scaffold (low MW, 0 rotatable bonds)
Crystallographic tractability and ligand efficiency
CDK5/p25 prodrug synthesis
Parent scaffold for diacetate derivatization
CDK5/p25 pathway-response interpretation (cell-model context)
Scaffold-hopping (aromatic vs. dihydro)
Oxidation-state comparison
Aromaticity and electronic property assessment
Natural-product-like library synthesis
3,6-dihydroxy substitution pattern
Independent bioactivity validation of derivatives

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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